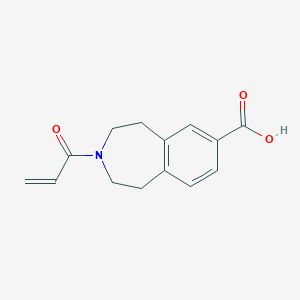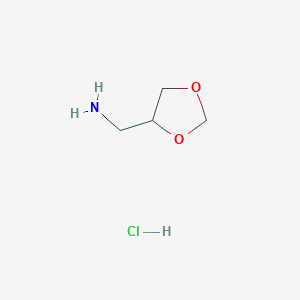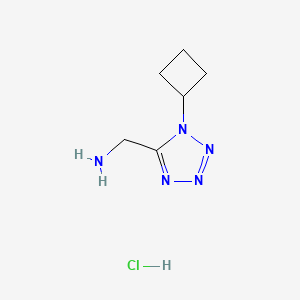
3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid, also known as PTBC, is a small molecule that has been studied for its potential applications in scientific research. PTBC is a benzazepine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes or receptors that are involved in various cellular processes. For example, 3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and chromatin remodeling. 3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid has also been shown to bind to the dopamine D2 receptor and modulate its activity.
Biochemical and Physiological Effects:
3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including neuroprotective effects, anticancer effects, and effects on gene expression and chromatin remodeling. In addition, 3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid has been shown to have anti-inflammatory and antioxidant effects, and to modulate the activity of various neurotransmitters and receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid in lab experiments is its relatively small size, which allows it to penetrate cell membranes and interact with intracellular targets. In addition, 3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid is relatively stable and easy to synthesize, making it a versatile tool for scientific research. However, one limitation of using 3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Zukünftige Richtungen
There are many potential future directions for research on 3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid, including further investigation of its mechanisms of action, development of new derivatives with improved potency and selectivity, and exploration of its potential applications in various disease models. In addition, 3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid could be used as a tool for studying the role of specific enzymes or receptors in various cellular processes, and for drug discovery and development.
Synthesemethoden
3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid can be synthesized through a multi-step process that involves the condensation of 2-amino-1,2,3,4-tetrahydroquinoline with an α,β-unsaturated ketone, followed by a cyclization reaction to form the benzazepine ring. The resulting product can then be further functionalized to introduce the carboxylic acid group.
Wissenschaftliche Forschungsanwendungen
3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid has been shown to have neuroprotective effects and to inhibit the activity of certain enzymes that are involved in neurodegenerative diseases. In cancer research, 3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid has been shown to have anticancer effects by inhibiting the growth of cancer cells and inducing apoptosis. In drug discovery, 3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid has been used as a lead compound for the development of new drugs that target specific enzymes or receptors.
Eigenschaften
IUPAC Name |
3-prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-13(16)15-7-5-10-3-4-12(14(17)18)9-11(10)6-8-15/h2-4,9H,1,5-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTLMTCTYJGXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=C(CC1)C=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2426214.png)
![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B2426217.png)
![7-hydroxy-N-(4-methylbenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2426218.png)
![N-[2-(Difluoromethoxy)-5-methylphenyl]prop-2-enamide](/img/structure/B2426220.png)
![3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine](/img/structure/B2426221.png)



![(NZ)-N-[(1-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/no-structure.png)


![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 4-(2-amino-2-oxoethoxy)benzoate](/img/structure/B2426232.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-2-[4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetamide](/img/structure/B2426233.png)